

Application Notes and Protocols for Surface Modification Using DBCO-PEG12-acid

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Compound of Interest

Compound Name: DBCO-PEG12-acid

Cat. No.: B8104232

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of amine-functionalized substrates using the heterobifunctional linker, **DBCO-PEG12-acid**. This linker is an essential tool for creating biocompatible and functionalized surfaces for a wide range of applications, including biosensor development, targeted drug delivery, and advanced diagnostics.

DBCO-PEG12-acid incorporates three key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a terminal carboxylic acid for covalent attachment to amine-functionalized surfaces, and a hydrophilic 12-unit polyethylene glycol (PEG) spacer.^{[1][2]} The PEG spacer enhances water solubility, minimizes non-specific binding, and reduces steric hindrance.^{[1][3][4]} The DBCO group facilitates highly efficient and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that proceeds under mild, biocompatible conditions without the need for a toxic copper catalyst.

Physicochemical and Technical Data

The key quantitative properties of **DBCO-PEG12-acid** are summarized below.

Property	Value
Molecular Formula	C ₄₆ H ₆₈ N ₂ O ₁₆
Molecular Weight	905.04 g/mol
Purity	Typically ≥95-98%
Solubility	Soluble in DMSO, DMF, DCM
Storage Conditions	-20°C, desiccated

Experimental Protocols

The surface modification process using **DBCO-PEG12-acid** is a two-part procedure. The first part involves the covalent attachment of the linker to an amine-functionalized surface via the activation of its carboxylic acid group. The second part is the conjugation of an azide-modified molecule to the now DBCO-functionalized surface through copper-free click chemistry.

Part A: Surface Functionalization with DBCO-PEG12-acid

This protocol details the steps for immobilizing **DBCO-PEG12-acid** onto a surface presenting primary amine groups. The carboxylic acid of the linker is first activated to an N-hydroxysuccinimide (NHS) ester using EDC and NHS, which then readily reacts with surface amines to form stable amide bonds.

Materials:

- Amine-functionalized substrate (e.g., amine-coated glass slide, nanoparticle, or microplate)
- **DBCO-PEG12-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Activation Buffer: 0.1 M MES, pH 6.0
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Wash Buffer: PBS with 0.05% Tween-20 (optional)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **DBCO-PEG12-acid** in anhydrous DMF or DMSO.
 - Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
- Activation of **DBCO-PEG12-acid**:
 - In a microcentrifuge tube, mix the **DBCO-PEG12-acid** solution with a 1.5 to 2-fold molar excess of both EDC and NHS solutions.
 - Incubate the mixture for 15-30 minutes at room temperature to facilitate the formation of the NHS ester.
- Conjugation to the Amine-Functionalized Surface:
 - Wash the amine-functionalized substrate with the Reaction Buffer to remove any contaminants.
 - Add the activated **DBCO-PEG12-acid** solution to the substrate.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Washing:
 - Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.

- Wash the surface extensively with the Wash Buffer and then with deionized water to remove unreacted linker and byproducts.
- The surface is now functionalized with DBCO groups and ready for the click chemistry reaction.

Part B: Immobilization of Azide-Modified Biomolecules via Click Chemistry

This protocol describes the conjugation of an azide-containing molecule (e.g., protein, peptide, or small molecule) to the DBCO-functionalized surface.

Materials:

- DBCO-functionalized surface (from Part A)
- Azide-modified biomolecule
- Reaction Buffer: Azide-free PBS, pH 7.4

Procedure:

- Reaction Setup:
 - Dissolve the azide-modified biomolecule in the Reaction Buffer.
 - Apply the solution containing the azide-modified biomolecule to the DBCO-functionalized surface. A 1.5 to 10-fold molar excess of the azide-biomolecule can be used to drive the reaction to completion.
- Incubation:
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve conjugation efficiency.
- Final Washing:

- Wash the surface thoroughly with the Reaction Buffer to remove any non-covalently bound biomolecules.
- The surface is now functionalized with the desired biomolecule.

Quantitative Data on Surface Modification

The successful functionalization of surfaces, such as nanoparticles, can be monitored by observing changes in their physicochemical properties. The following table provides representative data on the expected changes after each modification step.

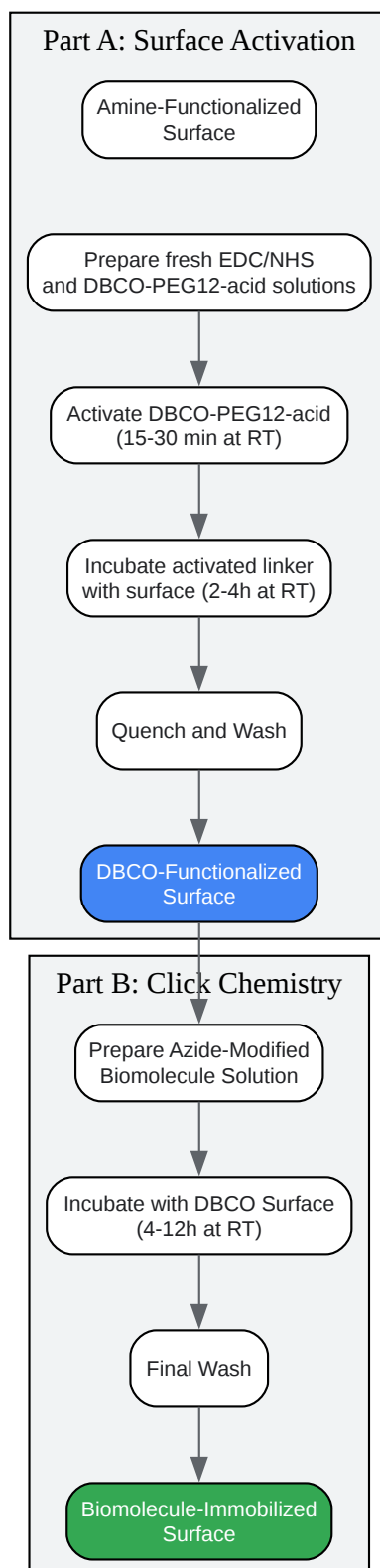
Sample	Average Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Bare Nanoparticles	100	0.15	-30
DBCO-PEG12-acid Functionalized	115	0.18	-25
Biomolecule Conjugated	130	0.20	-20

Note: These values are illustrative and will vary depending on the specific nanoparticle and biomolecule used.

The degree of DBCO incorporation can also be quantified by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 309-310 nm.

Visualizations

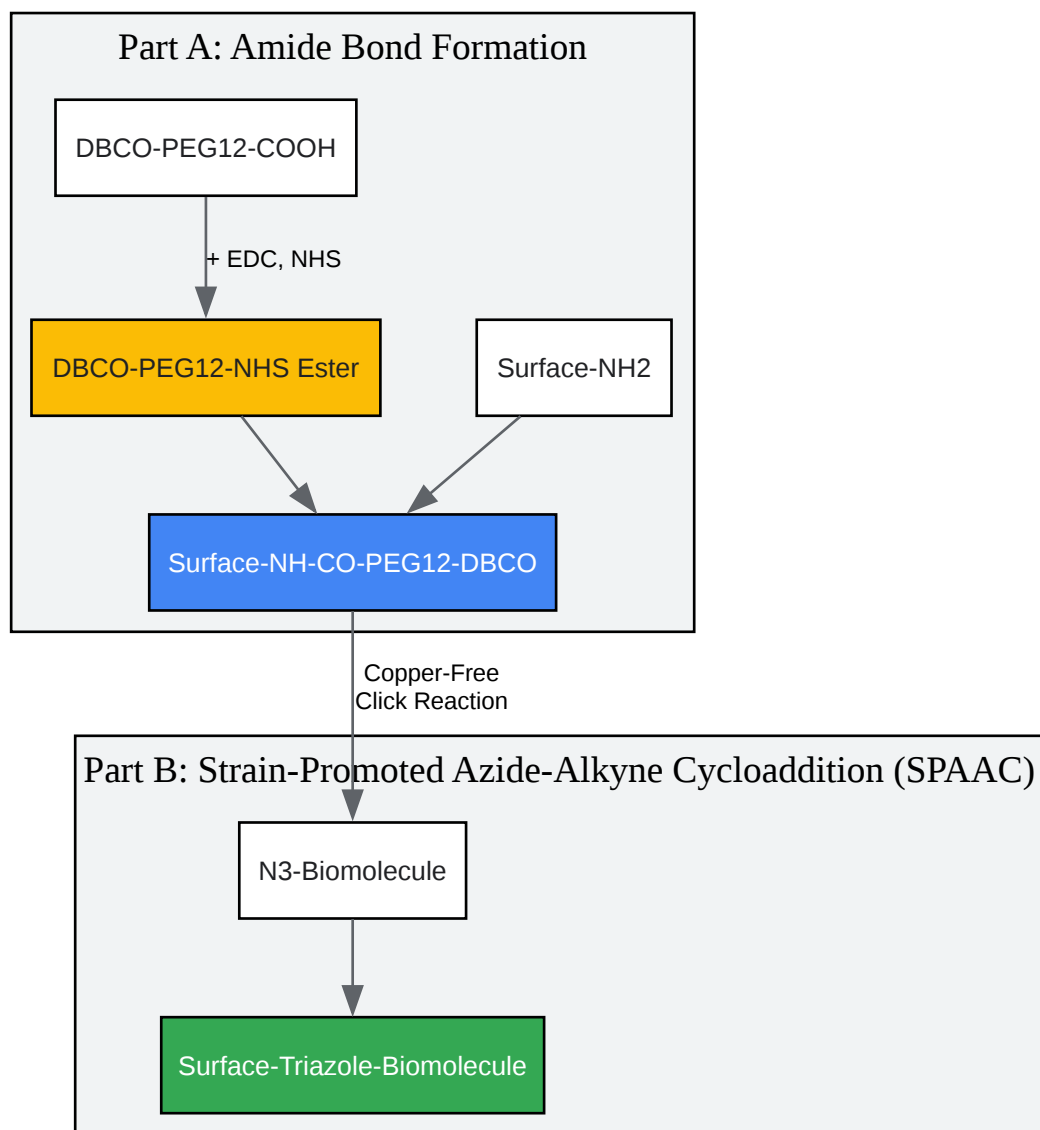
Experimental Workflow for Surface Modification



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Caption: Workflow for two-part surface modification.

Chemical Pathways for Surface Modification



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Caption: Chemical reactions for surface functionalization.

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